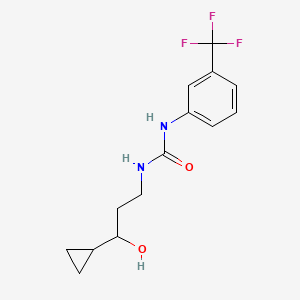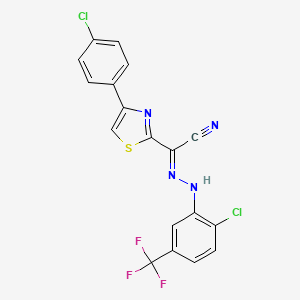
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide is a useful research compound. Its molecular formula is C18H9Cl2F3N4S and its molecular weight is 441.25. The purity is usually 95%.
BenchChem offers high-quality (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Anticancer Applications
Compounds containing thiazole and thiadiazole moieties, similar in structure to (E)-N'-(2-chloro-5-(trifluoromethyl)phenyl)-4-(4-chlorophenyl)thiazole-2-carbohydrazonoyl cyanide, have been synthesized and evaluated for their potential as anticancer agents. These compounds have shown significant in vitro anticancer activity against various cancer cell lines. For example, novel thiazole and 1,3,4-thiadiazole derivatives have been synthesized, demonstrating potent anticancer activities, particularly against the Hepatocellular carcinoma cell line (HepG-2), with compounds exhibiting low IC50 values, indicating their effectiveness at inhibiting cancer cell growth (Gomha et al., 2017). Similarly, thiadiazoles and thiazoles incorporating pyrazole moieties have been synthesized and shown to possess anticancer properties, with certain compounds displaying significant activity against the breast carcinoma cell line MCF-7 (Gomha, Salah, & Abdelhamid, 2014).
Antimicrobial and Antiviral Applications
In addition to anticancer properties, thiazole derivatives have been explored for their antimicrobial and antiviral activities. Some compounds have shown promising results against various pathogens and viruses. For instance, new pyrazole- and isoxazole-based heterocycles have been developed, with some compounds reducing the number of viral plaques of Herpes simplex type-1 (HSV-1) by 69%, indicating potential applications in treating viral infections (Dawood et al., 2011).
Corrosion Inhibition
Thiazole and thiadiazole derivatives have also been studied for their corrosion inhibition properties. Quantum chemical and molecular dynamics simulation studies on such compounds have shown promising results in preventing corrosion of iron, which is crucial for extending the lifespan of metal structures and components (Kaya et al., 2016).
Molecular Sensing and Environmental Applications
Furthermore, thiazole derivatives have been utilized in developing sensitive molecular sensors for detecting physiological pH changes. Benzothiazole-based aggregation-induced emission luminogens (AIEgens) have been designed to exhibit multifluorescence emissions, enabling the ratiometric detection of pH with high sensitivity and specificity, which is particularly useful for biological and environmental monitoring (Li et al., 2018).
Propriétés
IUPAC Name |
(2E)-4-(4-chlorophenyl)-N-[2-chloro-5-(trifluoromethyl)anilino]-1,3-thiazole-2-carboximidoyl cyanide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H9Cl2F3N4S/c19-12-4-1-10(2-5-12)16-9-28-17(25-16)15(8-24)27-26-14-7-11(18(21,22)23)3-6-13(14)20/h1-7,9,26H/b27-15+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFIXSVKNQLZXBG-JFLMPSFJSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CSC(=N2)C(=NNC3=C(C=CC(=C3)C(F)(F)F)Cl)C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1C2=CSC(=N2)/C(=N/NC3=C(C=CC(=C3)C(F)(F)F)Cl)/C#N)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H9Cl2F3N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(2-tert-butyl-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl)-4-phenylbutanamide](/img/structure/B2754010.png)
![3-oxo-2-phenyl-N,5-dipropyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2754011.png)
![benzyl 6-(3-chlorophenyl)-8-methyl-4-oxo-2H,3H,4H,6H-pyrimido[2,1-b][1,3]thiazine-7-carboxylate](/img/structure/B2754014.png)

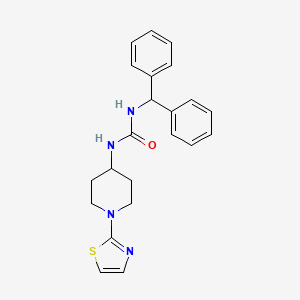
![3-[4-(1,2,5-thiadiazol-3-yl)piperazine-1-carbonyl]-2H-chromen-2-one](/img/structure/B2754017.png)
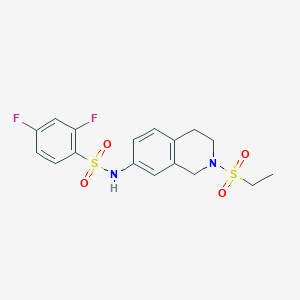
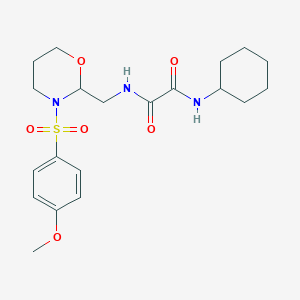
![(Z)-ethyl 2-((3,4-dimethoxybenzoyl)imino)-1-methyl-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2754020.png)
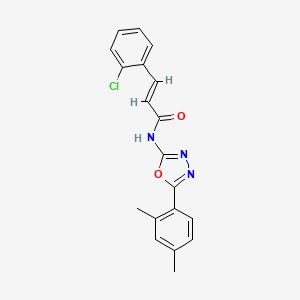
![2-(2,5-dioxopyrrolidin-1-yl)-N-(4-methoxy-7-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2754024.png)
![8H-[1,2,3]triazolo[4,3-a]isoindole](/img/structure/B2754028.png)

